molecular formula C27H30N2O2 B14744535 N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide CAS No. 6325-89-9

N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide

Katalognummer: B14744535
CAS-Nummer: 6325-89-9
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: PJYGEANQOSQVPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

    Reactants: Benzylated xanthene derivative and 2-diethylaminoethyl chloride

    Product: N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride. The resulting xanthene derivative is then subjected to further functionalization to introduce the benzyl and diethylaminoethyl groups.

  • Step 1: Synthesis of Xanthene Core

      Reactants: Resorcinol and phthalic anhydride

      Conditions: Acidic medium, elevated temperature

      Product: Xanthene derivative

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and diethylaminoethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic medium, elevated temperature

    Reduction: Lithium aluminum hydride, anhydrous conditions, room temperature

    Substitution: Benzyl chloride, basic medium, room temperature

Major Products

    Oxidation: Oxidized derivatives of the xanthene core

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted derivatives with different functional groups

Wissenschaftliche Forschungsanwendungen

N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

N-benzyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:

    N-benzyl-N-(2-dimethylaminoethyl)-acetamide: Similar structure but with a dimethylaminoethyl group instead of a diethylaminoethyl group.

    2-(N-benzyl-N-(2-diethylaminoethyl)-amino)-6’-chloro-ortho-acetotoluidide: Contains a chloro group and an ortho-acetotoluidide moiety.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a benzo[d]thiazol-2-yl group and a piperidin-1-yl moiety.

Eigenschaften

CAS-Nummer

6325-89-9

Molekularformel

C27H30N2O2

Molekulargewicht

414.5 g/mol

IUPAC-Name

N-benzyl-N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C27H30N2O2/c1-3-28(4-2)18-19-29(20-21-12-6-5-7-13-21)27(30)26-22-14-8-10-16-24(22)31-25-17-11-9-15-23(25)26/h5-17,26H,3-4,18-20H2,1-2H3

InChI-Schlüssel

PJYGEANQOSQVPD-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCN(CC1=CC=CC=C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.